tetrachloridodioxidomolybdate(VI)

Description

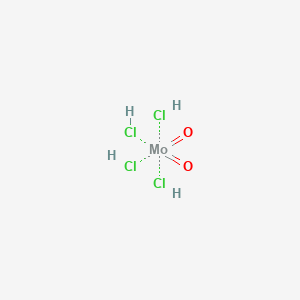

Tetrachloridodioxidomolybdate(VI), with the formula [MoCl₄O₂]²⁻, is a molybdenum(VI) complex characterized by a distorted octahedral geometry. The central Mo⁶⁺ ion is coordinated by four chloride ligands and two terminal oxido (O²⁻) groups arranged in a cis configuration . This anion is typically stabilized in crystalline salts, such as Tripyridinium cis-tetrachloridodioxidomolybdate(VI) chloride [(C₅H₆N)₃[MoCl₄O₂]Cl], which exhibits extensive hydrogen bonding between pyridinium cations and chloride ions . The compound crystallizes in a trigonal system (space group P3121) with unit cell parameters a = 11.3972 Å, c = 29.4265 Å, and V = 3310.28 ų . Its stability is attributed to the strong Mo–O and Mo–Cl bonds, with bond lengths of ~1.70 Å (Mo–O) and ~2.35 Å (Mo–Cl) .

Properties

Molecular Formula |

Cl4H4MoO2 |

|---|---|

Molecular Weight |

273.8 g/mol |

IUPAC Name |

dioxomolybdenum;tetrahydrochloride |

InChI |

InChI=1S/4ClH.Mo.2O/h4*1H;;; |

InChI Key |

BLOWCZSCQDIJCN-UHFFFAOYSA-N |

Canonical SMILES |

O=[Mo]=O.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Molybdenum(V) Chloride (MoCl₅)

- Oxidation State : Mo⁵⁺ (vs. Mo⁶⁺ in tetrachloridodioxidomolybdate(VI)).

- Structure : MoCl₅ forms a dimeric structure in the solid state, with edge-sharing octahedra. Unlike [MoCl₄O₂]²⁻, it lacks oxido ligands and is highly hygroscopic .

- Reactivity : MoCl₅ is a strong Lewis acid, widely used in organic synthesis and catalysis. In contrast, [MoCl₄O₂]²⁻ is less reactive due to its anionic charge and oxido ligands.

Ammonium Molybdate Tetrahydrate [(NH₄)₆Mo₇O₂₄·4H₂O]

- Oxidation State : Mo⁶⁺ (same as [MoCl₄O₂]²⁻).

- Structure : Composed of heptamolybdate clusters (Mo₇O₂₄⁶⁻) with six ammonium counterions. The Mo centers are coordinated solely by oxido ligands in a tetrahedral or octahedral geometry, contrasting with the mixed Cl/O coordination in [MoCl₄O₂]²⁻ .

Other Molybdenum Oxychlorides (e.g., MoO₂Cl₂)

- Formula : MoO₂Cl₂ (Mo⁶⁺ with two oxido and two chloride ligands).

- Structure: Adopts a monomeric tetrahedral geometry, differing from the octahedral [MoCl₄O₂]²⁻.

- Reactivity : Acts as a precursor for molybdenum oxides, whereas [MoCl₄O₂]²⁻ is stabilized in ionic lattices .

Data Table: Key Structural and Chemical Properties

Research Findings and Structural Insights

- Hydrogen Bonding in [MoCl₄O₂]²⁻ Salts : In Tripyridinium salts, N–H···Cl hydrogen bonds (2.80–3.20 Å) create a 3D network, enhancing thermal stability up to 150 K .

- Comparative Stability : Ammonium molybdate decomposes above 200°C, while [MoCl₄O₂]²⁻ salts retain structure due to stronger hydrogen bonding .

- Electronic Properties : The cis-O₂ arrangement in [MoCl₄O₂]²⁻ results in a distinct UV-Vis absorption profile compared to all-oxide molybdates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.